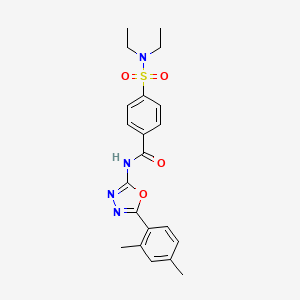

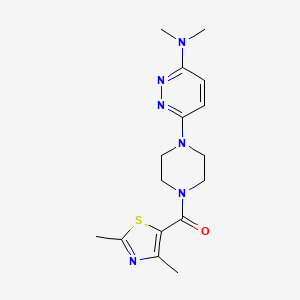

![molecular formula C12H11ClN2OS B2803067 6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one CAS No. 898421-81-3](/img/structure/B2803067.png)

6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one” is a pyridopyrimidine derivative . Pyridopyrimidines are a class of compounds that have shown a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic properties .

Synthesis Analysis

The synthesis of pyridopyrimidines has been explored in various studies. For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, a chlorophenyl group, a methylsulfanyl group, and a ketone functional group .Scientific Research Applications

Polymorphism and Molecular Interactions

The compound exhibits polymorphism, with two forms crystallizing in space group P2(1)/c, showing different molecular arrangements and hydrogen bonding patterns. In one form, molecules are linked by single N-H...O hydrogen bonds into chains, augmented by aromatic π-π interactions. The other form shows chains of edge-fused rings generated by distinct N-H...O hydrogen bonds, demonstrating the compound's versatile interaction capabilities in solid states (Glidewell, Low, Marchal, & Quesada, 2003).

Antimicrobial Activity

This compound's derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. Some synthesized derivatives showed moderate activity at specific concentrations, highlighting the potential for developing new antimicrobial agents from this chemical scaffold (J.V.Guna & D.M.Purohit, 2012).

Chemical Synthesis and Reactions

The synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants have been explored. This research shows the compound's utility as a precursor for generating a range of pyrimidine derivatives, offering insights into the synthesis of novel heterocyclic compounds (D. Briel, T. Franz, & B. Dobner, 2002).

Structural Studies

Investigations into the compound's crystal structure reveal the absence of intramolecular stacking in the crystalline state, with a layered structure formed mainly due to intermolecular N-H...O hydrogen bonding and arene-arene interactions. These findings contribute to the understanding of molecular packing and interactions in solid-state chemistry (K. Avasthi, D. Rawat, S. Sarkhel, & P. Maulik, 2002).

Regioselective Synthesis

The regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones demonstrates the compound's versatility in chemical synthesis. This work outlines methods to obtain derivatives with various substituents, showcasing the compound's adaptability in generating diverse molecular entities for further biological and chemical studies (Josiane M. dos Santos et al., 2015).

properties

IUPAC Name |

6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-8-6-14-12(16)15-11(8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOCBWVBSJIYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)SCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802990.png)

![Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2802992.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2802994.png)

![(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B2802999.png)